Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex heterocyclic compound featuring a tetrahydroquinazoline core modified with a thioxo group, a piperazine-1-yl moiety substituted with a 5-chloro-2-methylphenyl group, and a methyl carboxylate ester at position 5. Its synthetic pathway likely involves multi-step reactions, including piperazine coupling and esterification, common in medicinal chemistry for optimizing pharmacokinetic properties.
Properties
CAS No. |
1114647-82-3 |
|---|---|
Molecular Formula |
C25H27ClN4O4S |
Molecular Weight |
515.03 |
IUPAC Name |
methyl 3-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H27ClN4O4S/c1-16-5-7-18(26)15-21(16)28-10-12-29(13-11-28)22(31)4-3-9-30-23(32)19-8-6-17(24(33)34-2)14-20(19)27-25(30)35/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,27,35) |
InChI Key |
HQFVYWLVHISJEP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, also referred to as M461-6542, is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
M461-6542 has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H28ClN5O4S |
| Molecular Weight | 482 g/mol |
| LogP | 2.159 |
| Water Solubility (LogSw) | -3.34 |
| Polar Surface Area | 83.107 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate hydrophobicity and a potential for interaction with biological membranes.
The compound is believed to exert its biological effects primarily through interactions with specific receptors and enzymes within the body. It is included in screening libraries targeting various biological systems, including:
- Adenosine Receptors
- G Protein-Coupled Receptors (GPCRs)
Such interactions may influence pathways related to cancer, cardiovascular health, and neurological functions.
Anticancer Properties
Research indicates that M461-6542 exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against:
- Breast Cancer Cells
- Lung Cancer Cells
In a recent study, M461-6542 was found to induce apoptosis in cancer cells by activating caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes.
Antimicrobial Activity
The compound also displays antimicrobial properties. Preliminary bioassays indicate that it can inhibit the growth of certain bacterial strains. This activity is particularly noteworthy in the context of increasing antibiotic resistance.
Neuropharmacological Effects
Given its piperazine structure, M461-6542 may also interact with neurotransmitter systems. Studies have suggested potential anxiolytic and antidepressant effects, warranting further investigation into its role in treating mood disorders.
Case Studies
- Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the effects of M461-6542 on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers.
- Antimicrobial Screening : Another study assessed the compound's effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at low concentrations.
- Neuropharmacological Assessment : In animal models, M461-6542 demonstrated anxiolytic-like effects in behavioral tests, suggesting potential for development as a treatment for anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs reported in the literature.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles :
- The target compound’s tetrahydroquinazoline core is more rigid and nitrogen-rich compared to the tetrahydroimidazopyridine in compound 1l or the simpler benzoate esters in I-6230/I-6373 . This may enhance binding affinity to biological targets through π-π stacking or hydrogen bonding.
Substituent Diversity: The 5-chloro-2-methylphenyl-piperazin-1-yl group in the target compound is distinct from the pyridazine (I-6230) or isoxazole (I-6373) moieties in analogs. Piperazine derivatives are often associated with CNS activity due to their ability to cross the blood-brain barrier .
Ester Functionality :
- While all compounds feature ester groups (methyl or ethyl carboxylates), the target compound’s methyl ester at position 7 may confer different solubility or hydrolysis kinetics compared to ethyl esters in I-6230 or diethyl esters in 1l .
Molecular Weight and Complexity :
- The target compound (~550 g/mol) exceeds the molecular weights of I-6230 (~353 g/mol) and I-6373 (~369 g/mol), aligning more closely with 1l (~594 g/mol) . Higher molecular weight may impact bioavailability but could enhance target specificity.
Research Findings and Gaps:
- Synthetic Feasibility : The analogs in Table 1 were synthesized via multi-step protocols, such as nucleophilic substitution (I-6230/I-6373) or one-pot reactions (1l) . Similar strategies may apply to the target compound, though its piperazine-thioxo linkage poses additional challenges.
- Biological Data: No activity data are provided for the target compound. However, I-6230 and I-6373 were likely designed as kinase or receptor modulators given their heterocyclic motifs .
- Spectroscopic Confirmation : Compound 1l was characterized via NMR, IR, and HRMS , suggesting analogous methods should validate the target compound’s structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
